(Z)-5-((2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-5-[(2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-2-6-23-18(25)14(28-19(23)27)12-13-16(21-8-10-26-11-9-21)20-15-5-3-4-7-22(15)17(13)24/h3-5,7,12H,2,6,8-11H2,1H3/b14-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNXEQCGAOUKGK-OWBHPGMISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCOCC4)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCOCC4)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
378757-01-8 | |
| Record name | 378757-01-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Based on the structural features of the compound, it can be inferred that it belongs to the class of pyrido[1,2-a]pyrimidin-4-ones . Compounds in this class have been reported to exhibit diverse biological activities, such as CXCR3 antagonism, HLE inhibition, MexAB-OprM specific efflux pump inhibition, potent 5-HT6 antagonists, and acetylcholinesterase inhibition .
Biological Activity
(Z)-5-((2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, including anti-inflammatory, anticancer, and antimicrobial activities, along with structure-activity relationships (SAR) and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a thioxothiazolidin core fused with a pyrido[1,2-a]pyrimidine moiety. Its molecular formula is , and it features multiple functional groups that contribute to its biological activities. The presence of the morpholino group enhances its solubility and bioavailability.
Anti-inflammatory Activity
Recent studies have shown that compounds related to thiazolidinones exhibit significant anti-inflammatory effects. For instance, the compound was evaluated for its inhibitory activity against cyclooxygenase enzymes (COX) which play a crucial role in inflammation. A related study found that derivatives with similar scaffolds demonstrated IC50 values ranging from 0.66 to 2.04 μM against COX-II, indicating strong anti-inflammatory potential compared to standard drugs like Celecoxib .
Table 1: COX Inhibition Data
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| (Z)-5-Morpholino | 0.72 | 2.33 |
| Celecoxib | 0.89 | 3.00 |
Anticancer Activity
The thiazolidinone derivatives have also been investigated for their anticancer properties. Research has indicated that these compounds can inhibit growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, a study demonstrated that certain thiazolidinone derivatives exhibited cytotoxic effects on breast cancer cells with IC50 values significantly lower than those of conventional chemotherapeutics .
Antimicrobial Activity
The antimicrobial efficacy of related thiazolidinone compounds has been documented extensively. These compounds have shown activity against both gram-positive and gram-negative bacteria, with some derivatives exhibiting minimal inhibitory concentrations (MICs) comparable to established antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Table 2: Antimicrobial Activity Data
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Thiazolidinone A | 12 | Staphylococcus aureus |
| Thiazolidinone B | 25 | Escherichia coli |
Case Studies
- In Vivo Studies : A study conducted on mice demonstrated that administration of the compound resulted in significant reduction in inflammation markers following induced arthritis models. The results indicated a decrease in edema and pain response, validating its potential as an anti-inflammatory agent.
- Structure-Activity Relationship (SAR) : Analysis of various derivatives has revealed that modifications at the morpholino position significantly affect biological activity. For instance, substituents that enhance lipophilicity generally increase potency against cancer cell lines while maintaining selectivity towards COX-II over COX-I.
Scientific Research Applications
Biological Activities
Preliminary studies suggest that this compound exhibits significant antimicrobial and anticancer properties. The presence of the morpholino group enhances its ability to penetrate biological membranes, potentially increasing bioavailability and efficacy.
Antimicrobial Activity
Research indicates that compounds with similar structures have shown effectiveness against various microbial strains. For instance, derivatives of thiazolidines have been reported to inhibit bacterial growth and exhibit antifungal properties.
Anticancer Activity
The compound's anticancer potential is attributed to its ability to inhibit specific enzymes and pathways involved in cancer progression. Similar compounds have demonstrated activity against cancer cell lines, suggesting that (Z)-5-((2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one may also possess similar effects.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential. The following table summarizes key features:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-Methylthiazole | Thiazole ring | Antimicrobial | Simpler structure |
| Pyridopyrimidine Derivatives | Pyridine and pyrimidine rings | Anticancer | Lacks thioxothiazolidine core |
| Morpholino-containing Compounds | Morpholine ring | Various biological activities | Different core structure |
This comparison illustrates that while there are compounds with similar functional groups or biological activities, the specific combination of a thioxothiazolidine core with a pyrido[1,2-a]pyrimidine moiety sets this compound apart.
Case Studies
Several case studies have explored the applications of compounds similar to (Z)-5-((2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one:
- Anticancer Studies : Research has demonstrated that derivatives of thioxothiazolidines can induce apoptosis in cancer cells through various mechanisms such as caspase activation and cell cycle arrest.
- Antimicrobial Efficacy : A study on thiazolidine derivatives showed promising results against resistant strains of bacteria and fungi, highlighting their potential as new antimicrobial agents.
- Enzyme Inhibition : Investigations into enzyme inhibition have revealed that certain derivatives can effectively inhibit key enzymes involved in metabolic pathways related to cancer and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound’s structural analogs vary in core heterocycles, substituents, and stereochemistry, leading to distinct physicochemical and biological profiles. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Analogous Compounds
Substituent Effects on Bioactivity
- Morpholino vs. Piperazine (477735-22-1): The morpholino group in the target compound provides a rigid, oxygen-containing ring, improving aqueous solubility compared to the piperazine analog’s methoxyphenyl substituent, which may enhance blood-brain barrier penetration .
- Propyl vs.
Core Heterocycle Modifications
- Thiophene-Fused Core (356587-50-3): Replacement of the pyrido-pyrimidinone with a thieno-pyrimidinone introduces sulfur-mediated electronic effects, possibly altering binding kinetics in redox-sensitive enzymes .
- Chromenone Hybrid (17): The chromenone-thiazolo-isoxazole system in compound 17 may confer fluorescence, enabling applications in bioimaging or photodynamic therapy .
Stereochemical Considerations
The Z-configuration in the target compound’s methylene bridge likely restricts conformational flexibility, enhancing selectivity for planar binding pockets in enzymes or receptors.
Research Findings and Implications
While explicit bioactivity data for the target compound are absent in the provided evidence, inferences can be drawn from structural analogs:
Kinase Inhibition: Pyrido[1,2-a]pyrimidinones are known to inhibit kinases (e.g., PI3K, CDKs). The morpholino group may mimic ATP’s ribose moiety, competing for kinase active sites .
Antimicrobial Activity: Thioxothiazolidinones exhibit broad-spectrum antimicrobial effects. The propyl group’s lipophilicity could enhance penetration into bacterial membranes .
Cytotoxicity: Coumarin-containing analogs (4i/4j) demonstrate anticancer activity via topoisomerase inhibition, suggesting the target compound may share similar mechanisms if coupled with appropriate substituents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare (Z)-5-((2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one?
- Methodological Answer : The compound is synthesized via condensation reactions between heterocyclic precursors. For example, a thioxothiazolidinone scaffold can react with morpholino-substituted pyridopyrimidinone derivatives under reflux conditions in ethanol or DMF with catalytic acetic acid. Recrystallization from DMF/EtOH (1:1) is typically used for purification . Microwave-assisted synthesis may enhance reaction efficiency and yield compared to conventional heating .
Q. How is the structural identity and purity of this compound confirmed?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR and FT-IR analyze functional groups (e.g., C=O at ~1700 cm⁻¹, thioxo S=C at ~1250 cm⁻¹) .
- Chromatography : HPLC with ACN gradients ensures purity (>95%) .
- Crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves stereochemistry and confirms the (Z)-configuration .
Q. What solvent systems are optimal for solubility during characterization?
- Methodological Answer : Polar aprotic solvents like DMF or DMSO are preferred due to the compound’s heteroaromatic and thioxo groups. Ethanol/water mixtures are used for recrystallization to balance solubility and purification efficiency .
Advanced Research Questions
Q. How can reaction mechanisms for the formation of the (Z)-isomer be investigated?
- Methodological Answer :
- Kinetic Studies : Monitor reaction intermediates via time-resolved NMR or LC-MS to identify rate-determining steps.
- Computational Modeling : DFT calculations (e.g., Gaussian software) predict thermodynamic stability of (Z) vs (E) isomers, guided by crystallographic data .
- Isotopic Labeling : Use ¹⁵N-labeled reactants to trace nitrogen migration in pyridopyrimidinone formation .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR/IR data with X-ray results. For example, crystallography may reveal unexpected tautomerism or hydrogen bonding not evident in solution-phase NMR .
- Dynamic Effects : Variable-temperature NMR assesses conformational flexibility that might explain discrepancies .
Q. How can computational tools optimize synthetic routes for scalability?
- Methodological Answer :
- Design of Experiments (DoE) : Apply statistical models (e.g., response surface methodology) to optimize reaction parameters (temperature, solvent ratio) for yield and purity .
- Flow Chemistry : Continuous-flow reactors (e.g., Omura-Sharma-Swern systems) enhance reproducibility and reduce side reactions during scale-up .
Q. What approaches are used to study the compound’s reactivity in biological systems?
- Methodological Answer :
- Pro-Soft Drug Design : Modify the thioxothiazolidinone core with hydrolyzable groups (e.g., ester linkages) to assess metabolic stability and target engagement .
- Docking Studies : Molecular docking (AutoDock Vina) predicts interactions with enzymes like sphingosine-1-phosphate receptors, leveraging crystallographic data for accuracy .
Critical Analysis of Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
